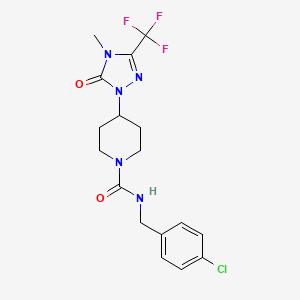
N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClF3N5O2 and its molecular weight is 417.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide (CAS Number: 2034417-83-7) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClF3N5O2 with a molecular weight of 417.8 g/mol. The structural features include a piperidine ring and a triazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClF3N5O2 |
| Molecular Weight | 417.8 g/mol |
| CAS Number | 2034417-83-7 |
Antimicrobial Activity
Studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values for this particular compound remain under investigation. The triazole structure is known for its ability to inhibit fungal cytochrome P450 enzymes, which could suggest potential antifungal activity as well .
Neuroprotective Effects
Research indicates that similar triazole derivatives have demonstrated neuroprotective effects. For instance, compounds with structural similarities have been found to protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) aggregates. These effects are attributed to the inhibition of inflammatory pathways such as NF-κB signaling and the reduction of reactive oxygen species (ROS) production . The specific neuroprotective potential of this compound needs further exploration but aligns with these findings.
Antioxidant Activity
The compound's structure may also confer antioxidant properties. Similar triazole-containing compounds have been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity could be beneficial in mitigating conditions related to oxidative damage .
The biological activities of this compound can be linked to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the triazole ring suggests potential interactions with enzymes involved in metabolic pathways.
- Neuroprotective Mechanisms : By modulating inflammatory responses and reducing ROS levels, the compound may protect neuronal integrity.
- Antimicrobial Mechanisms : The structural characteristics may allow for interference with microbial cell wall synthesis or function.
Case Studies and Research Findings
Recent studies on related compounds have provided insights into the potential applications of this compound:
- Neuroprotective Studies : In a study involving scopolamine-induced memory impairment models in mice, similar triazole derivatives showed significant improvements in cognitive function and memory retention .
- Antimicrobial Efficacy : A series of triazole derivatives were tested against various bacterial strains with promising results indicating that modifications in the structure could enhance antimicrobial potency .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N5O2/c1-24-14(17(19,20)21)23-26(16(24)28)13-6-8-25(9-7-13)15(27)22-10-11-2-4-12(18)5-3-11/h2-5,13H,6-10H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFVTHDXLMHODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














